Valtropine

説明

Valtropine is a form of a hormone used in patients who have growth failure due to inadequate secretion of endogenous growth hormone . It is also used for the treatment of growth failure associated with Turner syndrome in patients who have open growth plates . Valtropine is a polypeptide hormone of recombinant DNA origin, produced by recombinant DNA technology in yeast cells . It has 191 amino acid residues and a molecular weight of 22,125 daltons .

Molecular Structure Analysis

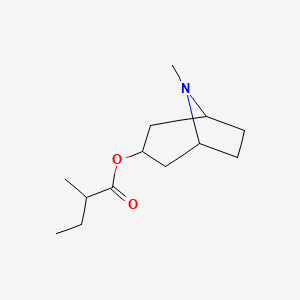

The molecular formula of Valtropine is C13H23NO2 . It has a molecular weight of 225.33 . The chemical structure of Valtropine is complex, and it is classified under Alkaloids .Physical And Chemical Properties Analysis

Valtropine has a molecular weight of 225.33 and a molecular formula of C13H23NO2 . It is described as an oil .科学的研究の応用

- Clinical studies have demonstrated its efficacy and safety in children with growth hormone deficiency .

- Extensive scientific work has characterized Valtropine’s drug substance, ensuring its quality and comparability to the reference product .

Treatment of Growth Hormone Deficiency in Children

Comparability to Reference Medicinal Product (Humatrope)

Analytical Method Development and Quality Control

作用機序

Target of Action

Valtropine is a muscarinic antagonist . Its primary targets are the muscarinic receptors , which are a type of acetylcholine receptor. These receptors play a crucial role in the parasympathetic nervous system, which is responsible for “rest and digest” activities .

Mode of Action

Valtropine operates as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on muscarinic receptors, it inhibits the parasympathetic nervous system .

Biochemical Pathways

It is known that the compound’s antagonistic action on muscarinic receptors disrupts the normal functioning of the parasympathetic nervous system . This can affect a variety of physiological processes, including heart rate, digestion, and salivation .

Pharmacokinetics

Valtropine, like Atropine, is well absorbed orally and can reach significant levels in the central nervous system within 30-60 minutes . It has a wide volume of distribution . The elimination of Valtropine occurs in two phases: a rapid phase with a half-life of 2 hours, and a slow phase with a half-life of 13 hours . This suggests that the compound is metabolized and excreted relatively quickly, but some of it remains in the body for a longer period.

Result of Action

The molecular and cellular effects of Valtropine’s action are primarily related to its inhibition of the parasympathetic nervous system. By blocking the action of acetylcholine on muscarinic receptors, Valtropine can affect a variety of physiological processes. For example, it can cause pupil dilation and reduce salivation . It can also affect heart rate and digestion .

Action Environment

The action, efficacy, and stability of Valtropine can be influenced by various environmental factors. For example, the presence of other drugs in the body can affect how Valtropine is metabolized and excreted . Additionally, individual factors such as age, health status, and genetic factors can also influence how the body responds to Valtropine.

特性

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h9-12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQXAZJUVVPCRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC2CCC(C1)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valtropine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

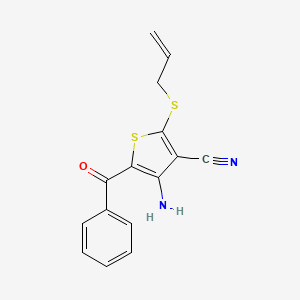

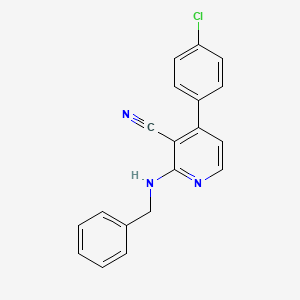

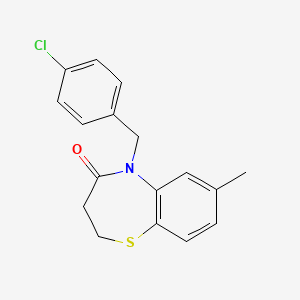

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-Chlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B3037511.png)

![4-Amino-5-benzoyl-2-[(2-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037515.png)

![4-Amino-5-benzoyl-2-[(4-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037516.png)

![4-Amino-5-benzoyl-2-[(4-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037517.png)

![4-Amino-5-benzoyl-2-[(4-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B3037518.png)

![7-Chlorofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3037522.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile](/img/structure/B3037524.png)

![2-Chlorobenzyl 4-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B3037529.png)